molecular formula C14H13N5O B12241854 N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12241854
M. Wt: 267.29 g/mol
InChI Key: YLQUESKNZXKNJW-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazine ring, an azetidine ring, and a benzoxazole moiety, which together contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized via cyclization reactions involving appropriate precursors. The pyrazine ring is then introduced through nucleophilic substitution reactions, followed by the formation of the benzoxazole ring via cyclization of ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can be compared with other compounds that have similar structural features, such as:

    N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzimidazol-2-amine: Contains a benzimidazole ring, offering different electronic and steric properties.

The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H13N5O/c1-2-4-12-11(3-1)18-14(20-12)17-10-8-19(9-10)13-7-15-5-6-16-13/h1-7,10H,8-9H2,(H,17,18)

InChI Key

YLQUESKNZXKNJW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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